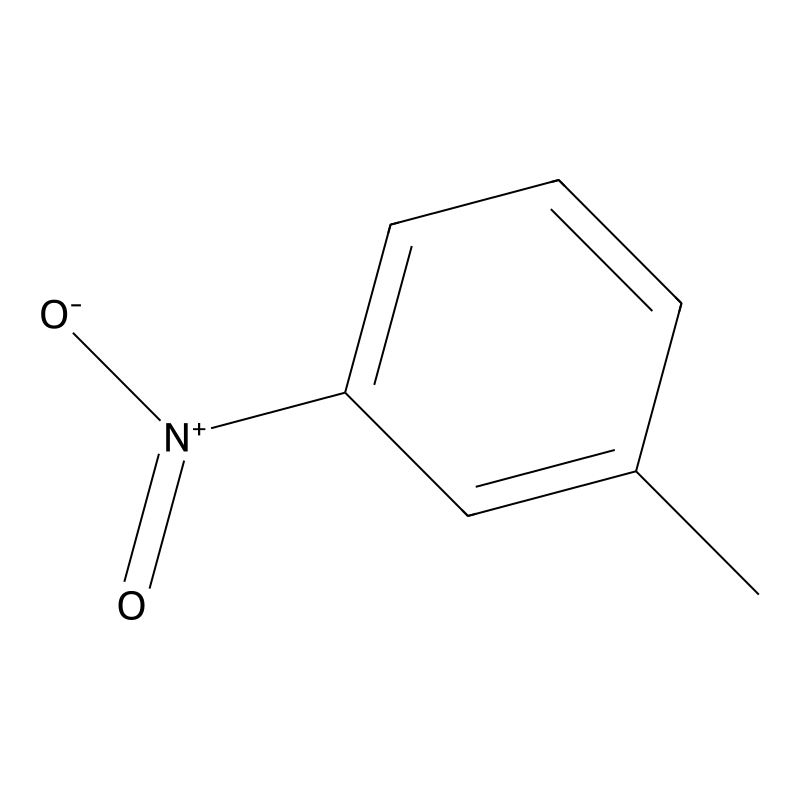

3-Nitrotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

In water, 500 mg/L at 30 °C; 450 mg/L at 20 °C

Miscible with alcohol and ether; sol in benzene.

Soluble in most organic solvents such as ethanol, benzene, and diethyl ether

Solubility in water, g/100ml at 20 °C: 0.05

0.05%

Synonyms

Canonical SMILES

Environmental Research:

- Biodegradation studies: Researchers use 3-NT as a model compound in studies exploring the biodegradation capabilities of various microorganisms, particularly those found in soil and wastewater environments. These studies aim to understand the natural attenuation processes that can help break down pollutants like 3-NT and similar nitroaromatic compounds [].

- Environmental monitoring: 3-NT can be detected in environmental samples, including soil, water, and air, due to its use in various industrial processes and its potential release from contaminated sites. Researchers use analytical techniques to detect and quantify 3-NT levels, helping to assess environmental contamination and monitor remediation efforts [].

Toxicology Research:

- Toxicity evaluation: 3-NT is used in some studies to assess its potential toxic effects on various organisms, including mammals, aquatic life, and plants. These studies contribute to the development of regulations and safety protocols for handling and managing 3-NT and similar compounds [].

- Metabolism studies: Researchers investigate the metabolic pathways of 3-NT in different organisms to understand how they are broken down and eliminated. This knowledge helps assess the potential health risks associated with exposure to 3-NT and identify potential biomarkers of exposure [].

Analytical Chemistry:

- Reference standard: Due to its well-defined properties and commercially available pure forms, 3-NT is often used as a reference standard in analytical chemistry techniques such as chromatography and spectroscopy. These techniques are used to identify and quantify various chemicals in environmental and biological samples [].

3-Nitrotoluene, also known as meta-nitrotoluene, is an organic compound with the chemical formula . It is one of the three isomers of nitrotoluene, characterized by the nitro group (-NO₂) being positioned on the meta position of the toluene ring. This compound appears as a yellow liquid and has a slight solubility in water (approximately 0.54 g/L at 20 °C), while being more soluble in organic solvents such as benzene, diethyl ether, and ethanol .

3-Nitrotoluene is primarily utilized as an intermediate in the production of meta-toluidine, which is crucial for synthesizing various dyes and other chemical products. Its volatility is relatively low, with a vapor pressure of 0.1 mm Hg at 20 °C, and it has a relative vapor density of 4.72 .

The synthesis of 3-nitrotoluene typically involves the nitration of toluene using mixed acids, such as nitric acid and sulfuric acid. This reaction generally produces a mixture of nitrotoluene isomers: approximately 45-62% 2-nitrotoluene, 2-5% 3-nitrotoluene, and 33-50% 4-nitrotoluene. The desired isomer can be isolated through fractional distillation after the removal of the more abundant 2-nitrotoluene .

In terms of chemical reactivity, 3-nitrotoluene can undergo various transformations:

- Reduction: It can be converted to meta-toluidine through catalytic hydrogenation or reduction with iron.

- Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, making it a versatile precursor for further chemical syntheses .

3-Nitrotoluene has been studied for its biological activity, particularly regarding its potential toxicity and environmental impact. It is classified as a hazardous substance due to its carcinogenic properties and potential to cause skin irritation upon contact. Additionally, exposure to this compound may lead to adverse health effects, including respiratory issues and neurological impacts .

The primary method for synthesizing 3-nitrotoluene is through the nitration of toluene in the presence of mixed acids (nitric acid and sulfuric acid). The process typically involves:

- Nitration Reaction: Toluene is treated with mixed acids at controlled temperatures (25-40 °C) to minimize by-product formation.

- Separation: Following nitration, fractional distillation is employed to separate the various nitrotoluene isomers.

- Purification: The desired 3-nitrotoluene can be purified from the mixture through additional distillation techniques .

3-Nitrotoluene serves several important applications:

- Intermediate in Dye Production: It is primarily used to produce meta-toluidine, which is essential for synthesizing azo dyes.

- Chemical Synthesis: It acts as a precursor for various chemicals used in pharmaceuticals, agricultural chemicals, and rubber products.

- Research

Research into the interactions of 3-nitrotoluene with biological systems indicates that it can disrupt cellular functions due to its toxic nature. Studies have shown that prolonged exposure may lead to oxidative stress and inflammation in living organisms. Furthermore, its metabolites can exhibit different degrees of toxicity, necessitating careful handling and assessment in industrial applications .

3-Nitrotoluene shares similarities with other nitrotoluene isomers—namely, 2-nitrotoluene and 4-nitrotoluene. Here’s a comparative overview:

| Compound | Chemical Formula | Primary Uses | Unique Features |

|---|---|---|---|

| 3-Nitrotoluene | C₇H₇NO₂ | Intermediate for dyes and chemicals | Meta position of nitro group |

| 2-Nitrotoluene | C₇H₇NO₂ | Used in dye production and pesticides | More reactive due to ortho position |

| 4-Nitrotoluene | C₇H₇NO₂ | Used in pharmaceuticals and dyes | Para position allows for different reactivity |

Each isomer exhibits unique reactivity patterns due to the position of the nitro group on the aromatic ring, influencing their applications and synthesis pathways significantly .

Physical Description

YELLOW LIQUID OR YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

Yellow liquid with a weak, aromatic odor. [Note: A solid below 59°F.]

Color/Form

XLogP3

Boiling Point

232.0 °C

232 °C at 760 mm Hg

231.9 °C

450°F

Flash Point

106 °C; 223 °F (Closed cup)

106 °C c.c.

223°F

Vapor Density

4.72 (Air = 1)

Relative vapor density (air = 1): 4.73

Density

1.1630 at 20 °C/4 °C

1.16 g/cm³

1.16

LogP

log Kow = 2.45

2.45

Odor

Melting Point

15.5 °C

16.1 °C

59°F

UNII

GHS Hazard Statements

H301 (84.31%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (15.69%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (98.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (84.31%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (90.2%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (19.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.21 mmHg

0.107 mm Hg at 25 °C

0.1 mmHg

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

m-Nitrotoluene can be prepared from p-toluidine by acetylation, nitration deacetylation, diazotization, and boiling with ethanol.

Mononitrotoluenes can be produced by either a batch or continuous process. With a typical batch process, the toluene is fed into the nitrator and cooled to about 25 °C. The nitrating acid (52-56 wt% H2SO4, 28-32 wt% HNO3, and 12-20 wt% H2O) is added slowly below the surface of the toluene and the temperature of the reaction mixture is maintained at 25 °C by adjusting the feed rate of the nitrating acid and the amount of cooling. After all of the acid is added, the temperature is raised slowly to 35-40 °C. After completion of the reaction, the reaction mixture is put into a separator where the spent acid is withdrawn from the bottom and is reconcentrated. The crude product is washed in several steps with dilute caustic and then water. The product is steam distilled to remove excess toluene and then dried by distilling the remaining traces of water. The resulting product contains 55-60 wt% o-nitrotoluene, 3-4 wt% m-nitrotoluene, and 35-40 wt% p-nitrotoluene. The yield of mononitrotoluenes is about 96%. ... The separation of the isomers is carried out by a combination of fractional distillation and crystallization.

General Manufacturing Information

Irradiation of a mixture containing 34 and 10-310 ppm of toluene and nitrogen dioxide, respectively, in oxygen and/or nitrogen yielded m-nitrotoluene. The relative yield of m-nitrotoluene decreases with increasing nitrogen dioxide concentration, both in the presence and absence of oxygen.

Analytic Laboratory Methods

Method: EPA-RCA 8091 (ECD); Procedure: gas chromatograph with electron capture detector; Analyte: 3-nitrotoluene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.

Method: EPA-RCA 8091 (NPD); Procedure: gas chromatograph with nitrogen-phosphorus detection; Analyte: 3-nitrotoluene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.

Method: EPA-RCA 8330B; Procedure: high performance liquid chromatography using a dual wavelength ultraviolet detector; Analyte: 3-nitrotoluene; Matrix: water, soils and sediment; Detection Limit: not provided.

Method: USGS-NWQL O-1124-94; Procedure: high performance liquid chromatography; Analyte: 3-nitrotoluene; Matrix: water; Detection Limit: 0.13 ug/L.

Storage Conditions

Store in a cool. dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, and reducing agents.

Stability Shelf Life

Dates

Biochar-mediated reduction of m-nitrotoluene: Interaction between reduction of m-nitrotoluene and sequestration of contaminants

Liang Wu, Huiying Zhang, Zhu Xu, Caiting Wang, Weifeng Chen, Jinzhi Ni, Ran WeiPMID: 33940750 DOI: 10.1016/j.scitotenv.2021.145662

Abstract

Biochar is a highly effective adsorbent for nitroaromatic compounds (NACs), and acts as an electron shuttle that mediates the reduction of NACs. Hence, when biochar is used to mediate NAC reduction, adsorption and reduction will occur simultaneously and affect each other. However, the effect of biochar-mediated NAC reduction on sorption remains unknown. Eight biochars with different physicochemical properties were used to adsorb m-nitrotoluene and mediate its reduction. The results showed that the adsorption of m-nitrotoluene onto the various biochars facilitated its reduction, whereas biochar-mediated reduction retarded and weakened contaminant adsorption, which increased the environmental risk posed by m-nitrotoluene. Nevertheless, biochars with a high graphitization degree and developed porosity not only had a great catalytic ability, but also significantly alleviated the negative effect of reduction on adsorption. This was ascribed to the π-π interaction and pore-filling effect, which played more important roles than the hydrophobic effect in adsorbing the reduction product (m-toluidine) onto the studied biochars during reduction. Furthermore, the methanol extraction results indicated that the eight biochars presented significantly stronger sequestration abilities for adsorbed m-toluidine than for adsorbed m-nitrotoluene. This resulted from the hydrogen bonding and the Lewis acid-base effect between m-toluidine and each biochar, which were absent for m-nitrotoluene. These results suggest that biochars with a high graphitization degree and developed porosity are applicable for mediating reduction-enhancing sequestration of NACs, which could be a novel strategy for NAC remediation.Expression, purification and substrate specificities of 3-nitrotoluene dioxygenase from Diaphorobacter sp. strain DS2

Deepak Singh, Archana Kumari, S Ramaswamy, Gurunath RamanathanPMID: 24491551 DOI: 10.1016/j.bbrc.2014.01.113

Abstract

3-Nitotoluene dioxygenase (3-NTDO) is the first enzyme in the degradation pathway of 3-nitrotoluene (3-NT) by Diaphorobacter sp. strain DS2. The complete gene sequences of 3-NTDO were PCR amplified from genomic DNA of Diaphorobacter sp., cloned, sequenced and expressed. The 3-NTDO gene revealed a multi component structure having a reductase, a ferredoxin and two oxygenase subunits. Clones expressing the different subunits were constructed in pET21a expression vector system and overexpressed in E. coli BL21(DE3) host. Each subunit was individually purified separately to homogeneity. The active recombinant enzyme was reconstituted in vitro by mixing all three purified subunits. The reconstituted recombinant enzyme could catalyse biotransformations on a variety of organic aromatics.3-Nitrotoluene dioxygenase from Diaphorobacter sp. strains: cloning, sequencing and evolutionary studies

Deepak Singh, Archana Kumari, Gurunath RamanathanPMID: 24217981 DOI: 10.1007/s10532-013-9675-9

Abstract

The first step in the degradation of 3-nitrotoluene by Diaphorobacter sp. strain DS2 is the dihydroxylation of the benzene ring with the concomitant removal of nitro group. This is catalyzed by a dioxygenase enzyme system. We report here the cloning and sequencing of the complete dioxygenase gene with its putative regulatory sequence from the genomic DNA of Diaphorobacter sp. strains DS1, DS2 and DS3. Analysis of the 5 kb DNA stretch that was cloned, revealed five complete open reading frames (ORFs) encoding for a reductase, a ferredoxin and two dioxygenase subunits with predicted molecular weights (MW) of 35, 12, 50 and 23 kDa respectively. A regulatory protein was also divergently transcribed from the reductase subunit and has a predicated MW of 34 kDa. Presence of parts of two functional ORFs in between the reductase and the ferredoxin subunits reveals an evolutionary route from a naphthalene dioxygenase like system of Ralstonia sp. strain U2. Further a 100 % identity of its ferredoxin subunit reveals its evolution via dinitrotoluene dioxygenase like system present in Burkholderia cepacia strain R34. A modeled structure of oxygenase3NT from strain DS2 was generated using nitrobenzene dioxygenase as a template. The modeled structure only showed minor changes at its active site. Comparison of growth patterns of strains DS1, DS2 and DS3 revealed that Diaphorobacter sp. strain DS1 has been evolved to degrade 4-nitrotoluene better by an oxidative route amongst all three strains.Structural and functional studies of ferredoxin and oxygenase components of 3-nitrotoluene dioxygenase from Diaphorobacter sp. strain DS2

Archana Kumari, Deepak Singh, S Ramaswamy, Gurunath RamanathanPMID: 28448625 DOI: 10.1371/journal.pone.0176398

Abstract

3-nitrotoluene dioxygenase (3NTDO) from Diaphorobacter sp. strain DS2 catalyses the conversion of 3-nitrotoluene (3NT) into a mixture of 3- and 4-methylcatechols with release of nitrite. We report here, X-ray crystal structures of oxygenase and ferredoxin components of 3NTDO at 2.9 Å and 2.4 Å, respectively. The residues responsible for nitrite release in 3NTDO were further probed by four single and two double mutations in the catalytic site of α-subunit of the dioxygenase. Modification of Val 350 to Phe, Ile 204 to Ala, and Asn258 to Val by site directed mutagenesis resulted in inactive enzymes revealing the importance of these residues in catalysis. Docking studies of meta nitrotoluene to the active site of 3NTDO suggested possible orientations of binding that favor the formation of 3-methylcatechol (3MC) over 4-methylcatechol energetically. The electron transfer pathway from ferredoxin subunit to the active site of the oxygenase subunit is also proposed.Biodegradation of 3-nitrotoluene by Rhodococcus sp. strain ZWL3NT

Xiao-Jun Tian, Xiao-Yang Liu, Hong Liu, Shu-Jun Wang, Ning-Yi ZhouPMID: 23250222 DOI: 10.1007/s00253-012-4619-6

Abstract

A pure bacterial culture was isolated by its ability to utilize 3-nitrotoluene (3NT) as the sole source of carbon, nitrogen, and energy for growth. Analysis of its 16S rRNA gene showed that the organism (strain ZWL3NT) belongs to the genus Rhodococcus. A rapid disappearance of 3NT with concomitant release of nitrite was observed when strain ZWL3NT was grown on 3NT. The isolate also grew on 2-nitrotoluene, 3-methylcatechol and catechol. Two metabolites, 3-methylcatechol and 2-methyl-cis,cis-muconate, in the reaction mixture were detected after incubation of cells of strain ZWL3NT with 3NT. Enzyme assays showed the presence of both catechol 1,2-dioxygenase and catechol 2,3-dioxygenase in strain ZWL3NT. In addition, a catechol degradation gene cluster (catRABC cluster) for catechol ortho-cleavage pathway was cloned from this strain and cell extracts of Escherichia coli expressing CatA and CatB exhibited catechol 1,2-dioxygenase activity and cis,cis-muconate cycloisomerase activity, respectively. These experimental evidences suggest a novel pathway for 3NT degradation with 3-methylcatechol as a key metabolite by Rhodococcus sp. strain ZWL3NT.Phytochemical Analysis of Anti-Inflammatory and Antioxidant Effects of

Andra-Diana Andreicut, Alina Elena Pârvu, Augustin Cătălin Mot, Marcel Pârvu, Eva Fischer Fodor, Adriana Florinela Cătoi, Vasile Feldrihan, Mihai Cecan, Alexandru IrimiePMID: 30050649 DOI: 10.1155/2018/2879793

Abstract

Oxidative stress and inflammation are interlinked processes. The aim of the study was to perform a phytochemical analysis and to evaluate the antioxidant and anti-inflammatory activities of ethanolicflower (MF), green fruit (MGF), and ripe fruit (MRF) extracts. Plant extract chemical composition was evaluated by HLPC. A DPPH test was used for the

antioxidant activity. The

antioxidant effects and the anti-inflammatory potential were tested on a rat turpentine oil-induced inflammation, by measuring serum nitric oxide (NOx) and TNF-alpha, total oxidative status (TOS), total antioxidant reactivity (TAR), oxidative stress index (OSI), 3-nitrothyrosine (3NT), malondialdehyde (MDA), and total thiols (SH). Extracts were administrated orally in three dilutions (100%, 50%, and 25%) for seven days prior to inflammation. The effects were compared to diclofenac. The HPLC polyphenol and alkaloid analysis revealed chlorogenic acid as the most abundant compound. All extracts had a good

antioxidant activity, decreased NOx, TOS, and 3NT, and increased SH. TNF-alpha was reduced, and TAR increased only by MF and MGF. MDA was not influenced. Our findings suggest that

has anti-inflammatory and antioxidant effects that support the use in primary prevention of the inflammatory processes.